molecular formula C16H18N2O2 B2872528 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 946387-31-1

3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2872528
CAS No.: 946387-31-1
M. Wt: 270.332
InChI Key: XIRYNQNBBFRNBQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
  • 3-(4-Methoxyphenyl)-1,6-dimethyl-5H-indazol-4-one
  • 1-(4-Methoxyphenyl)-3,6-dimethyl-6,7-dihydro-5H-indazol-4-one

Uniqueness

3-(4-Methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one stands out due to its specific substitution pattern on the indazole ring, which may confer unique biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-8-13-15(14(19)9-10)16(17-18(13)2)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRYNQNBBFRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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